![molecular formula C8H6Cl4S B14635104 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene CAS No. 56524-16-4](/img/structure/B14635104.png)
1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene: is a chlorinated cyclopentadiene derivative. This compound is characterized by its unique structure, which includes four chlorine atoms and an ethylsulfanyl group attached to a cyclopentadiene ring. The presence of multiple chlorine atoms and the ethylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives followed by the introduction of the ethylsulfanyl group. One common method involves the reaction of cyclopentadiene with chlorine gas under controlled conditions to achieve the tetrachlorination. Subsequently, the ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactors where cyclopentadiene is continuously fed and chlorinated The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and partially dechlorinated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical reagents.
Biology: In biological research, this compound can be used to study the effects of chlorinated cyclopentadiene derivatives on biological systems. It may serve as a model compound to investigate the interactions of similar structures with biological molecules.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive chlorine atoms and ethylsulfanyl group. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biological macromolecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrachloro-5-methylenecyclopenta-1,3-diene: Similar structure but lacks the ethylsulfanyl group.
1,2,3,4-Tetramethyl-5-methylenecyclopenta-1,3-diene: Contains methyl groups instead of chlorine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene: Contains methoxy groups instead of the ethylsulfanyl group.
Uniqueness: 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene is unique due to the presence of both chlorine atoms and an ethylsulfanyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
56524-16-4 |
|---|---|
Molekularformel |
C8H6Cl4S |
Molekulargewicht |
276.0 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(ethylsulfanylmethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6Cl4S/c1-2-13-3-4-5(9)7(11)8(12)6(4)10/h3H,2H2,1H3 |
InChI-Schlüssel |
LJPDXXSBWXXIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

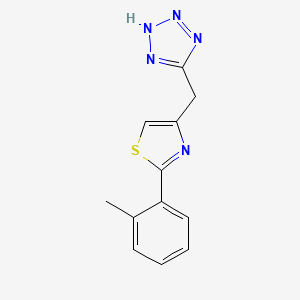
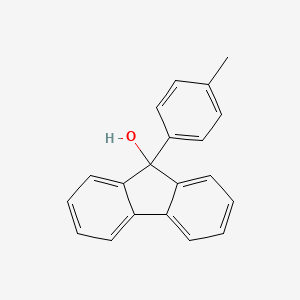
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
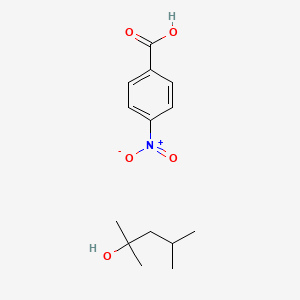
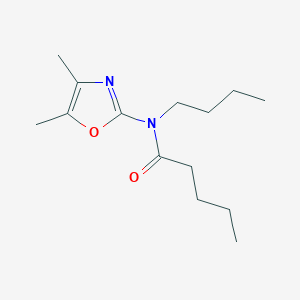
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

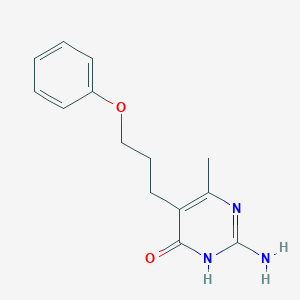
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
